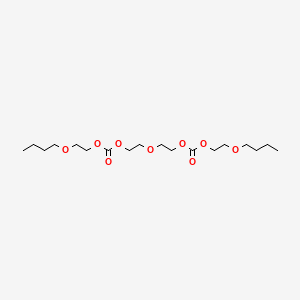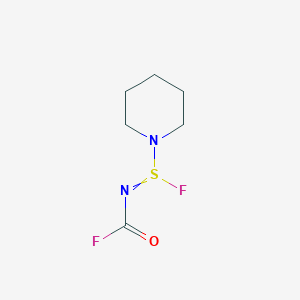
N-(Fluorocarbonyl)piperidine-1-sulfinimidoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Fluorocarbonyl)piperidine-1-sulfinimidoyl fluoride is a compound belonging to the class of sulfonimidoyl fluorides. These compounds are known for their unique chemical properties and potential applications in various fields, including organic synthesis, materials science, and drug discovery. The presence of both fluorocarbonyl and sulfinimidoyl groups in the molecule imparts distinct reactivity and stability, making it a valuable compound for scientific research.
Vorbereitungsmethoden
The synthesis of N-(Fluorocarbonyl)piperidine-1-sulfinimidoyl fluoride typically involves the use of sulfur-fluorine exchange (SuFEx) reactions. One common method involves the reaction of N-Boc-sulfinamide (Boc=tert-butyloxycarbonyl) salt building blocks with fluorinating agents such as Selectfluor. The reaction conditions are mild, and the product is obtained in high yield and excellent purity after a simple aqueous workup . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high efficiency and yield.
Analyse Chemischer Reaktionen
N-(Fluorocarbonyl)piperidine-1-sulfinimidoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with primary and secondary amines to form sulfonimidamides.
Reactions with Grignard Reagents: The compound reacts with Grignard reagents to form enantioenriched sulfoximines.
Sulfur-Fluorine Exchange (SuFEx) Reactions: These reactions are used for the late-stage functionalization of complex molecules, making the compound a valuable tool in organic synthesis.
Common reagents used in these reactions include primary and secondary amines, Grignard reagents, and fluorinating agents like Selectfluor. The major products formed from these reactions are sulfonimidamides and sulfoximines.
Wissenschaftliche Forschungsanwendungen
N-(Fluorocarbonyl)piperidine-1-sulfinimidoyl fluoride has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is utilized in the development of new materials with unique properties, such as polymers and coatings.
Chemical Biology: It serves as a probe in biological studies to investigate molecular interactions and pathways.
Wirkmechanismus
The mechanism of action of N-(Fluorocarbonyl)piperidine-1-sulfinimidoyl fluoride involves its reactivity with various nucleophiles, such as amines and organometallic reagents. The compound’s fluorocarbonyl and sulfinimidoyl groups facilitate these reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .
Vergleich Mit ähnlichen Verbindungen
N-(Fluorocarbonyl)piperidine-1-sulfinimidoyl fluoride can be compared with other sulfonimidoyl fluorides and related compounds, such as:
Sulfonimidamides: These compounds share similar chemical properties and applications but differ in their specific functional groups and reactivity.
Sulfonyl Fluorides: These compounds are used in SuFEx reactions and serve as biological probes.
The uniqueness of this compound lies in its combination of fluorocarbonyl and sulfinimidoyl groups, which impart distinct reactivity and stability, making it a versatile compound for various scientific applications.
Eigenschaften
CAS-Nummer |
63562-80-1 |
|---|---|
Molekularformel |
C6H10F2N2OS |
Molekulargewicht |
196.22 g/mol |
IUPAC-Name |
N-[fluoro(piperidin-1-yl)-λ4-sulfanylidene]carbamoyl fluoride |
InChI |
InChI=1S/C6H10F2N2OS/c7-6(11)9-12(8)10-4-2-1-3-5-10/h1-5H2 |
InChI-Schlüssel |
WGXGCZHTUIBCPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)S(=NC(=O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



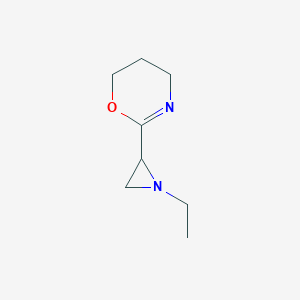
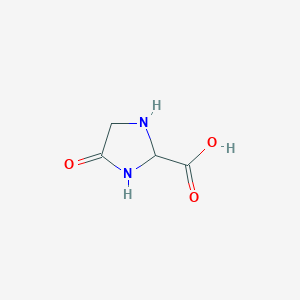

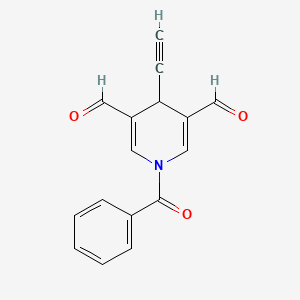


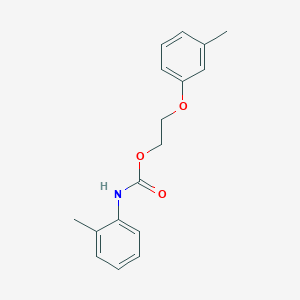
![[2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol](/img/structure/B14513935.png)
![1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide](/img/structure/B14513948.png)
![Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate](/img/structure/B14513953.png)

